

# The Rise and Fall of Benziodarone: A Technical History

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Benziodarone, a benzofuran derivative, has traversed a remarkable and multifaceted journey in the landscape of pharmacology. Initially developed in the mid-20th century as a vasodilator for the management of angina pectoris, its therapeutic applications later expanded to the treatment of gout due to its potent uricosuric properties. More recently, scientific investigation has unveiled its capacity to stabilize transthyretin, suggesting a potential role in mitigating the progression of amyloidosis. However, the promising therapeutic profile of Benziodarone was ultimately overshadowed by concerns regarding its hepatotoxicity, leading to its withdrawal from several markets. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted pharmacological profile of Benziodarone. It delves into its synthesis, mechanisms of action, and the clinical evidence that defined its use, while also exploring the safety concerns that led to its discontinuation. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals interested in the intricate history and complex pharmacology of this notable therapeutic agent.

## **Discovery and Initial Development**

**Benziodarone** was first synthesized in 1957 by chemists at the Labaz company, a pharmaceutical entity that would later be integrated into the Sanofi conglomerate.[1] The initial impetus for its development was the search for novel coronary vasodilators for the treatment of



angina pectoris. Marketed under brand names such as Amplivix and Cardivix, **Benziodarone** entered clinical use in the early 1960s.[2][3]

## **Chemical Synthesis**

The synthesis of **Benziodarone**, a (2-ethylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone, involves a multi-step process. While the original patent (U.S. Patent 3,012,042) provides the foundational methodology, subsequent research on analogues has further elucidated the synthetic pathways for benzofuran derivatives. A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of **Benziodarone** Analogues

The synthesis of **benziodarone** analogues, which provides insight into the probable synthesis of the parent compound, typically involves the following key steps[1][2]:

- Preparation of 2-ethylbenzofuran: This intermediate is synthesized from appropriate salicylaldehydes, which are converted to corresponding ketones and then subjected to a Wolff-Kishner reduction.
- Friedel-Crafts Acylation: The 2-ethylbenzofuran is then acylated with a substituted benzoyl chloride, such as 4-methoxybenzoyl chloride, in the presence of a Lewis acid catalyst.
- Demethylation: The methoxy group is subsequently deprotected to yield a hydroxyl group.
- Iodination: The final step involves the iodination of the phenolic ring to introduce the two iodine atoms, yielding the **benziodarone** analogue.

## Pharmacological Profile and Mechanisms of Action

**Benziodarone** is notable for its distinct and seemingly unrelated pharmacological activities: vasodilation, uricosuria, and transthyretin stabilization.

### **Vasodilator Effects**

The initial therapeutic indication for **Benziodarone** was angina pectoris, based on its ability to induce vasodilation.[2][3]



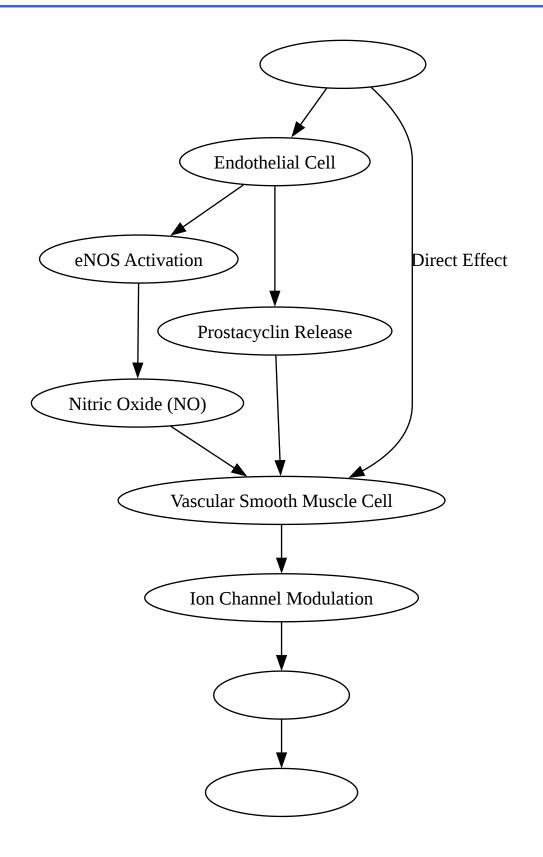
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Mechanism of Action: Vasodilation

The precise molecular mechanism of **Benziodarone**-induced vasodilation is not as extensively characterized as its other effects. However, studies on the structurally related compound amiodarone suggest that the vasodilatory effects of benzofuran derivatives may involve multiple pathways, including endothelium-dependent mechanisms.[4] These can include the release of nitric oxide (NO) and prostacyclin, as well as direct effects on vascular smooth muscle cells, potentially involving the modulation of ion channel activity.[5][6][7]





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Experimental Protocol: In Vitro Vasodilation Assay



The vasodilatory properties of compounds like **Benziodarone** can be assessed using isolated arterial rings in an organ bath system[8][9]:

- Tissue Preparation: Segments of arteries (e.g., rat aorta or human subcutaneous arteries) are dissected and mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at 37°C.
- Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or U46619.
- Drug Administration: Cumulative concentrations of **Benziodarone** are added to the bath.
- Measurement: Changes in isometric tension are recorded using a force transducer. A
  decrease in tension indicates vasodilation.
- Data Analysis: Concentration-response curves are plotted to determine the potency (EC50) and efficacy of the compound.

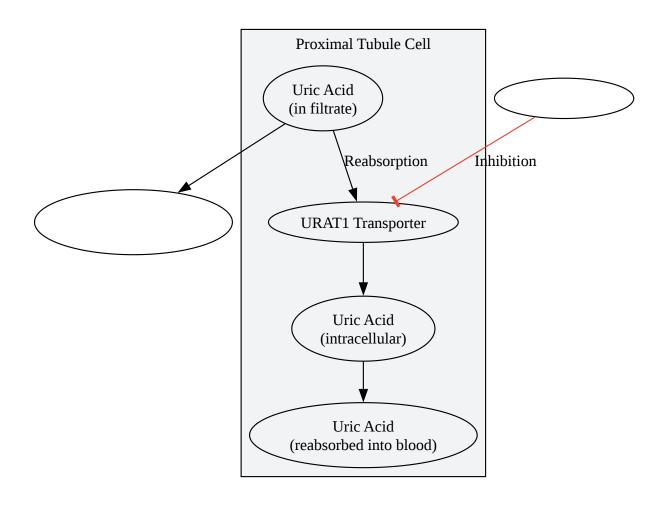
### **Uricosuric Effects**

Subsequent to its introduction as a vasodilator, **Benziodarone** was observed to possess potent uricosuric properties, leading to its use in the treatment of gout.[10]

Mechanism of Action: Uricosuria

**Benziodarone** enhances the renal excretion of uric acid by inhibiting its reabsorption in the proximal tubules of the kidneys.[11] This action is primarily mediated through the inhibition of the urate transporter 1 (URAT1), a key protein responsible for uric acid reabsorption.[12][13] [14][15][16] By blocking URAT1, **Benziodarone** increases the concentration of uric acid in the urine, thereby lowering serum uric acid levels.





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Experimental Protocol: Measurement of Uric Acid Excretion

The uricosuric effect of **Benziodarone** can be quantified in both preclinical models and human studies by measuring uric acid levels in serum and urine[17][18][19][20]:

- Sample Collection: Baseline serum and 24-hour urine samples are collected.
- Drug Administration: Subjects are administered a single or multiple doses of **Benziodarone**.
- Post-Dose Sampling: Serum and 24-hour urine samples are collected at specified time points following drug administration.



- Uric Acid Measurement: Uric acid concentrations in serum and urine are determined using a uricase-based enzymatic assay or high-performance liquid chromatography (HPLC).
- Calculation of Fractional Excretion of Uric Acid (FE-UA): FE-UA is calculated using the formula: (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.
   An increase in FE-UA indicates a uricosuric effect.

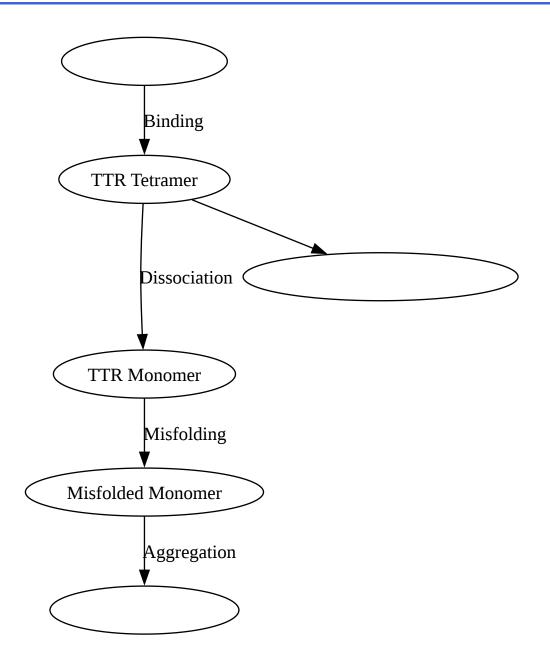
## Transthyretin (TTR) Stabilization

More recent research has identified **Benziodarone** as a potent stabilizer of the transthyretin (TTR) protein.[2][21] TTR is a tetrameric protein that can dissociate and misfold, leading to the formation of amyloid fibrils implicated in various forms of amyloidosis.

Mechanism of Action: TTR Stabilization

**Benziodarone** binds to the thyroxine-binding sites of the TTR tetramer.[2][21] This binding stabilizes the native tetrameric structure, preventing its dissociation into monomers, which is the rate-limiting step in TTR amyloidogenesis. X-ray crystallography studies of **Benziodarone** analogues bound to TTR have revealed that the benzofuran ring occupies the inner part of the binding pocket, while the diiodophenyl group is located at the entrance.[1][2]





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Experimental Protocol: Transthyretin Binding and Aggregation Assays

The ability of **Benziodarone** to bind and stabilize TTR can be evaluated using several in vitro assays[1][2][21]:

Competitive Binding Assay: This assay measures the ability of Benziodarone to displace a
fluorescent probe from the TTR thyroxine-binding sites. A decrease in fluorescence intensity
indicates competitive binding.



- Thioflavin T (ThT) Fluorescence Assay: This assay monitors the formation of amyloid fibrils.
  ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The assay
  is typically initiated by inducing TTR aggregation (e.g., by lowering the pH). The inhibitory
  effect of Benziodarone on aggregation is measured by a reduction in ThT fluorescence over
  time.
- X-ray Crystallography: Co-crystallization of **Benziodarone** with TTR allows for the detailed structural characterization of the binding interaction at the atomic level.[1][2][22]

# Clinical Efficacy Angina Pectoris

Early clinical trials in the 1960s evaluated the efficacy of **Benziodarone** in patients with angina pectoris.[3][23][24][25][26] These studies, though often small by modern standards, generally reported a reduction in the frequency of angina attacks and an improvement in exercise tolerance.

Clinical Trial Data for Benziodarone in Angina Pectoris	
Study	Key Findings
Davies et al. (1963)[24]	In a double-blind trial, Benziodarone was found to be more effective than a placebo in reducing the frequency of anginal attacks.
Dewar & Newell (1964)[3]	A clinical trial of oral and intravenous  Benziodarone (Cardivix) demonstrated a therapeutic benefit in patients with angina.
Dailheu-Geoffroy & Nataf (1962)[23]	A comparative study with pentaerythritol tetranitrate showed a positive anti-anginal effect of Benziodarone.

## **Gout and Hyperuricemia**

The uricosuric effects of **Benziodarone** translated into its effective use for the management of gout. Clinical studies demonstrated its ability to significantly lower serum uric acid levels.[10]



[27]

Clinical Trial Data for Benziodarone in Gout	
Study	Key Quantitative Outcomes
Lindusková & Vykydal (1990)[10]	Administration of Amplivex (2 tablets/day) resulted in a maximal drop in serum uric acid within the first three days, with levels declining by as much as 80% from baseline. For long-term treatment, 1 tablet per day was often sufficient.
Brzozowska-Jurkowska (1980)[27]	A comparative study with benzbromarone showed that Benziodarone was effective in reducing serum and urine uric acid levels and decreasing the incidence of gout attacks.

## **Safety Profile and Market Withdrawal**

Despite its therapeutic benefits, the clinical use of **Benziodarone** was curtailed by concerns over its safety profile, most notably its association with hepatotoxicity. Case reports of jaundice and severe liver injury began to emerge, raising significant safety alarms.[28][29] The structural similarity of **Benziodarone** to other hepatotoxic benzofuran derivatives, such as benzarone, likely contributed to this adverse effect.[30][31] The mechanism of hepatotoxicity is thought to be related to mitochondrial toxicity.[31] These safety concerns ultimately led to the withdrawal of **Benziodarone** from the market in several countries.



Adverse Effect Profile of Benziodarone	
Adverse Effect	Description
Hepatotoxicity	The most significant adverse effect, presenting as jaundice and elevated liver enzymes. In severe cases, it could lead to fulminant hepatitis.[28][29][30]
Thyroid Function	Due to its iodine content, Benziodarone was investigated for its effects on thyroid function, a known concern with iodinated benzofuran derivatives like amiodarone.

### Conclusion

The history of **Benziodarone** is a compelling case study in drug development, illustrating the journey of a compound from its intended therapeutic target to the discovery of new applications and, ultimately, its withdrawal due to safety concerns. Initially a promising treatment for angina and later a valuable agent for gout, its potential was ultimately limited by its hepatotoxic side effects. However, the recent rediscovery of **Benziodarone** as a potent transthyretin stabilizer highlights the enduring potential for repositioning older drugs and the importance of continued investigation into the pharmacology of established chemical scaffolds. For researchers and drug development professionals, the story of **Benziodarone** serves as a reminder of the complex interplay between efficacy, safety, and the evolving understanding of molecular pharmacology.

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